6-(4-methoxybenzyl)-6H-indolo[2,3-b]quinoxaline
Overview
Description
6-(4-methoxybenzyl)-6H-indolo[2,3-b]quinoxaline is a complex organic compound that belongs to the class of indoloquinoxalines. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The structure of this compound consists of an indole fused with a quinoxaline ring system, with a methoxybenzyl group attached at the sixth position.
Mechanism of Action
Target of Action
Quinoxaline derivatives have been known to interact with various biological targets, including enzymes and receptors .
Mode of Action
It is known that quinoxaline derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Quinoxaline derivatives have been reported to influence several biochemical pathways, potentially through their interaction with various enzymes and receptors .
Pharmacokinetics
Quinoxaline derivatives are generally known for their good bioavailability .
Result of Action
Quinoxaline derivatives have been reported to exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .
Action Environment
The action, efficacy, and stability of 6-(4-methoxybenzyl)-6H-indolo[2,3-b]quinoxaline can be influenced by various environmental factors. These can include the pH of the environment, the presence of other molecules, and the temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methoxybenzyl)-6H-indolo[2,3-b]quinoxaline typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzylamine with an appropriate indole derivative, followed by cyclization to form the quinoxaline ring. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(4-methoxybenzyl)-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced indoloquinoxaline derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines and indoloquinoxalines, which can have different biological and chemical properties.
Scientific Research Applications
6-(4-methoxybenzyl)-6H-indolo[2,3-b]quinoxaline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
- 6-(6-(piperidin-1-yl)hexyl)-6H-indolo[2,3-b]quinoxaline
- Quinoxaline
- Indoloquinoxaline derivatives
Uniqueness
6-(4-methoxybenzyl)-6H-indolo[2,3-b]quinoxaline is unique due to the presence of the methoxybenzyl group, which can enhance its biological activity and selectivity. This structural feature distinguishes it from other indoloquinoxaline derivatives and contributes to its potential as a therapeutic agent.
Properties
IUPAC Name |
6-[(4-methoxyphenyl)methyl]indolo[3,2-b]quinoxaline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O/c1-26-16-12-10-15(11-13-16)14-25-20-9-5-2-6-17(20)21-22(25)24-19-8-4-3-7-18(19)23-21/h2-13H,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVHCMRBKKNTHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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